molecular formula C15H12F2O3 B1427510 Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate CAS No. 1381944-46-2

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Cat. No.: B1427510
CAS No.: 1381944-46-2
M. Wt: 278.25 g/mol
InChI Key: HVAVCEGCGIXFDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.

Biological Activity

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its role as a pharmaceutical intermediate.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F2O3
  • Molecular Weight : 278.25 g/mol
  • CAS Number : 1381944-46-2

The compound features multiple fluorine and methoxy groups, which contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol, often using sulfuric acid as a catalyst. This method can be optimized for industrial production through advanced techniques such as continuous flow reactors and purification processes like distillation and crystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that modifications in the methoxy and fluorine substituents significantly affect the compound's potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival, similar to other benzoate derivatives.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes, where methyl derivatives showed promising results as potential inhibitors .
  • Anticancer Studies : Research on phenolic compounds has demonstrated that modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could follow similar trends .

Properties

IUPAC Name

methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(14(10)17)15(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAVCEGCGIXFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743039
Record name Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-46-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2,4′-difluoro-3′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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